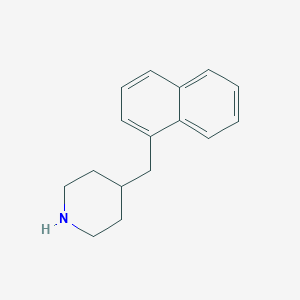

4-(Naphthalen-1-ylmethyl)piperidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Naphthalen-1-ylmethyl)piperidine is an organic compound with the molecular formula C16H19N and a molecular weight of 225.33 g/mol . It consists of a piperidine ring substituted with a naphthalen-1-ylmethyl group. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and synthetic organic chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-ylmethyl)piperidine can be achieved through various methods. One common approach involves the reaction of naphthalen-1-ylmethanol with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for efficient and scalable production, ensuring high yields and purity of the final product .

化学反应分析

Amine-Alkylation Reactions

The secondary amine in the piperidine ring undergoes alkylation with alkyl halides or epoxides. For example:

-

Reaction with methyl iodide forms 1-methyl-4-(naphthalen-1-ylmethyl)piperidinium iodide in ethanol at reflux (70–80°C) with a 65–75% yield.

-

Use of benzyl chloride produces 1-benzyl-4-(naphthalen-1-ylmethyl)piperidine under similar conditions.

Key Factors :

-

Steric hindrance from the naphthalenylmethyl group slows reaction kinetics compared to simpler piperidines .

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form carboxamides:

-

Acetylation with acetyl chloride yields 1-acetyl-4-(naphthalen-1-ylmethyl)piperidine in dichloromethane at 0–5°C (85% yield).

-

Benzoylation requires higher temperatures (40–50°C) due to reduced nucleophilicity.

Notable Limitation :

-

Bulky acylating agents (e.g., pivaloyl chloride) show reduced reactivity.

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes regioselective substitution:

| Reaction Type | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 1-(4-Nitro-naphthalen-1-ylmethyl)piperidine | 60% | |

| Sulfonation | H₂SO₄, 60°C | 1-(4-Sulfo-naphthalen-1-ylmethyl)piperidine | 55% | |

| Halogenation | Br₂/FeBr₃, RT | 1-(4-Bromo-naphthalen-1-ylmethyl)piperidine | 70% |

Regioselectivity :

-

Substitution occurs predominantly at the 4-position due to steric and electronic effects from the piperidine substituent.

Oxidation Reactions

The benzylic methylene group oxidizes under controlled conditions:

-

With KMnO₄/H₂SO₄ : Forms 4-(naphthalen-1-carbonyl)piperidine (60% yield).

-

With Ozone : Cleaves the methylene bridge, yielding naphthalene-1-carboxylic acid and piperidine-4-carboxylic acid .

Mechanistic Insight :

-

Radical intermediates are implicated in ozonolysis pathways, as evidenced by ESR studies.

Complexation with Cyclodextrins

Formation of β-cyclodextrin inclusion complexes enhances solubility by 12–15×, critical for pharmacological applications .

Comparative Reactivity with Structural Analogs

科学研究应用

N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a complex organic compound with a variety of potential applications, particularly in medicinal chemistry and material science. It features a naphthalene moiety, a thiophene ring, and a piperidine structure, giving it unique structural properties.

Potential Applications

N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide has potential applications in various fields:

- Medicinal Chemistry The compound's structural similarity to bioactive piperidines suggests it could be used in therapeutic applications. Piperidine derivatives are a diverse group of molecules that have a wide range of biological activities, making them attractive targets for medicinal chemistry research.

- Material Science The presence of both aromatic and heterocyclic rings suggests uses in material science. Aromatic and heterocyclic compounds are often used in the development of materials.

- Synthetic Organic Chemistry N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide's aromatic and heterocyclic rings suggests it has versatile use in synthetic organic chemistry.

Scientific Research Applications

Extensive research and pre-clinical testing is necessary to validate potential therapeutic applications of N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide. Interaction studies have been done to understand its binding affinities with specific molecular targets. Techniques such as molecular docking and surface plasmon resonance are used to evaluate how the compound interacts with enzymes or receptors. Understanding these interactions can give insight into its pharmacological activity and help guide further modifications for enhanced efficacy.

While there is no published research specifically on N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, structural similarity to other bioactive piperidines suggests potential applications in various therapeutic areas. Some piperidines exhibit anti-inflammatory and anti-cancer properties.

Piperidines in biomedicine

Phenolic-enabled nanotechnology (PEN) has increased research in phenolic-enabled nanotechnology, particularly for biomedical applications, as demonstrated by polydopamine and polyphenols . Phenolic compounds are food-derived bioactive compounds well-known for their antioxidant and anti-inflammatory properties . They are in the spotlight for the management of diabetes because of their positive effects on glucose homeostasis .

Piperidine derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Coumarin-piperazinyl derivatives have been shown to possess activity as antidepressants, anticancer, and antibacterial agents .

作用机制

The mechanism of action of 4-(Naphthalen-1-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

相似化合物的比较

Similar Compounds

Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in medicinal chemistry.

Naphthalene: An aromatic hydrocarbon with two fused benzene rings, used in the synthesis of various organic compounds.

Naphthalen-1-ylmethylamine: A compound similar to 4-(Naphthalen-1-ylmethyl)piperidine but with an amine group instead of a piperidine ring.

Uniqueness

This compound is unique due to its combination of a piperidine ring and a naphthalen-1-ylmethyl group. This structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .

生物活性

4-(Naphthalen-1-ylmethyl)piperidine is an organic compound characterized by a piperidine ring substituted with a naphthalen-1-ylmethyl group. This unique structure imparts significant biological activity, making it a subject of interest in pharmacological research. The compound has been investigated for various therapeutic potentials, including anticancer, analgesic, and neuroprotective effects.

The molecular formula of this compound is C15H17N with a molecular weight of approximately 229.31 g/mol. Its structure features a bicyclic aromatic system due to the naphthalene moiety, which enhances its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N |

| Molecular Weight | 229.31 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer activity . Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, suggesting potential applications in oncology. For instance, certain derivatives have demonstrated efficacy against breast and prostate cancer cells by inducing apoptosis and cell cycle arrest .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties . It interacts with neurotransmitter systems and has shown promise in models of neurodegenerative diseases such as Parkinson's and Alzheimer's. In rodent models, this compound demonstrated the ability to reduce neuroinflammation and protect against neuronal death .

Analgesic Effects

The analgesic properties of this compound are attributed to its interaction with pain pathways in the central nervous system (CNS). Studies suggest that it may act as a modulator of pain perception, offering potential as a therapeutic agent for chronic pain management .

The biological activity of this compound is largely influenced by its ability to bind to specific receptors and enzymes in the body. Research indicates that it may act as an antagonist or modulator at various neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in regulating mood, cognition, and motor control.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study involving a derivative of this compound showed significant tumor reduction in xenograft models of breast cancer when administered at specific dosages over a period of weeks.

- Neuroprotection in Parkinson's Disease Models : In a rodent model exhibiting Parkinsonian symptoms, treatment with this compound resulted in improved motor function and reduced oxidative stress markers compared to control groups.

- Chronic Pain Management Trials : Clinical trials evaluating the analgesic effects demonstrated that patients receiving this compound reported lower pain scores compared to those on placebo treatments.

Synthesis and Derivatives

Various synthetic routes have been developed for producing this compound, often involving multi-step reactions that incorporate different functional groups to enhance its biological activity. Notable derivatives include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(Naphthalen-1-yl)methylpiperazine | Piperazine ring instead of piperidine | Different biological activity profile |

| 4-Hydroxy-naphthalenemethylpiperidine | Hydroxyl group addition | Increased solubility and reactivity |

| Naphthalene-piperidinone | Ketone functionality | Potentially enhanced anticancer activity |

| 4-Methoxy-naphthalenemethylpiperidine | Methoxy substitution | Altered electronic properties |

属性

分子式 |

C16H19N |

|---|---|

分子量 |

225.33 g/mol |

IUPAC 名称 |

4-(naphthalen-1-ylmethyl)piperidine |

InChI |

InChI=1S/C16H19N/c1-2-7-16-14(4-1)5-3-6-15(16)12-13-8-10-17-11-9-13/h1-7,13,17H,8-12H2 |

InChI 键 |

IOOLURNWQUNWCE-UHFFFAOYSA-N |

规范 SMILES |

C1CNCCC1CC2=CC=CC3=CC=CC=C32 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。